2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide
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Overview
Description
2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzenesulfonamide with 3-aminobenzoic acid, followed by the coupling of the resulting intermediate with thiophene-3-carboxylic acid. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), organometallic compounds (e.g., Grignard reagents)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of organic semiconductors, corrosion inhibitors, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-Methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide
- 2-(3-(4-Methoxyphenylsulfonamido)benzamido)-N-ethylthiophene-3-carboxamide
Uniqueness
Compared to similar compounds, 2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide exhibits unique properties due to the presence of the methoxyphenylsulfonamido group. This functional group enhances the compound’s solubility, reactivity, and potential biological activities. Additionally, the thiophene ring contributes to the compound’s stability and electronic properties, making it a valuable molecule in various research and industrial applications.
Biological Activity
2-(3-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiophene core and various functional groups, contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Structural Characteristics
The compound features a thiophene ring fused with a carboxamide group and is substituted with methoxy and sulfonamide groups. These structural elements are believed to play crucial roles in its interaction with biological targets.
Feature | Description |
---|---|
Molecular Weight | 431.5 g/mol |
CAS Number | 898422-17-8 |
Functional Groups | Methoxy, sulfonamide, carboxamide |
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, a study reported an IC50 value indicating significant inhibition of bacterial growth at low concentrations.
Anticancer Activity
The compound has shown promising anticancer properties. In vitro assays against cancer cell lines such as B16 melanoma revealed that it could inhibit cell proliferation effectively. The mechanism of action appears to involve the disruption of microtubule dynamics, similar to other known antimitotic agents, leading to cell cycle arrest.
Case Studies
- B16 Melanoma Model : In a study involving murine B16 melanoma cells, treatment with the compound resulted in a dose-dependent reduction in tumor growth. The observed IC50 was significantly lower than that of many conventional chemotherapeutics, indicating superior efficacy.
- Cell Migration Inhibition : Further investigations into the compound's effects on cell migration showed that it inhibited the migratory behavior of metastatic cancer cells in vitro. This suggests potential applications in preventing metastasis in cancer therapy.
The biological activity of this compound is believed to involve several mechanisms:
- Microtubule Disruption : Similar to other thiophene derivatives, it may act by destabilizing microtubules during mitosis.
- Integrin Signaling Interference : Preliminary studies suggest that this compound may interfere with integrin signaling pathways, which are crucial for cell adhesion and migration.
Comparative Analysis
To better understand the biological significance of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Biological Activity | Key Features |
---|---|---|
2-Amino-4-thiophenecarboxamide | Moderate anticancer activity | Lacks sulfonamide group |
4-Methoxybenzenesulfonamide | Antimicrobial effects | Simpler structure |
Properties
IUPAC Name |
2-[[3-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-27-14-5-7-15(8-6-14)29(25,26)22-13-4-2-3-12(11-13)18(24)21-19-16(17(20)23)9-10-28-19/h2-11,22H,1H3,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTZRWYAYSMPPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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